Ethyl 2-(oxan-4-yl)-3-oxopropanoate
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Overview
Description
Ethyl 2-(oxan-4-yl)-3-oxopropanoate is an organic compound with the molecular formula C10H16O4. It is a derivative of oxane, also known as tetrahydropyran, which is a six-membered ring containing five carbon atoms and one oxygen atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(oxan-4-yl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 4-hydroxytetrahydropyran in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(oxan-4-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and ethers
Scientific Research Applications
Ethyl 2-(oxan-4-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(oxan-4-yl)-3-oxopropanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. It can also interact with cellular receptors and signaling pathways, influencing biological processes.
Comparison with Similar Compounds
Ethyl 2-(oxan-4-yl)-3-oxopropanoate can be compared with similar compounds such as:
- Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate
- Ethyl 2-(oxan-4-yl)propanoate
These compounds share structural similarities but differ in their functional groups and reactivity. This compound is unique due to its specific combination of the oxane ring and the keto group, which imparts distinct chemical properties and reactivity.
Biological Activity
Ethyl 2-(oxan-4-yl)-3-oxopropanoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound is characterized by its ester functional group and the oxan-4-yl moiety, which may influence its biological interactions. The molecular formula is C11H18O3, and it has a molecular weight of approximately 198.26 g/mol. Its structure allows it to participate in various biochemical reactions, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Interaction : The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites.
- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that regulate cell growth, apoptosis, and other vital processes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer properties. It has been evaluated in various cancer cell lines, demonstrating the ability to induce apoptosis (programmed cell death) and inhibit cell proliferation.
Case Study : In a study involving human breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis compared to untreated controls .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl acetoacetate | C6H10O3 | Simpler ester without the oxan group |
Methyl 3-oxo-3-(4-tetrahydropyranyl)propanoate | C9H14O3 | Contains a tetrahydropyranyl ring |
Ethyl 3-(oxan-4-yl)-1,2,4-oxadiazole-5-carboxylate | C9H9N2O4 | Incorporates an oxadiazole ring for enhanced activity |
The presence of the oxan group in this compound is believed to enhance its stability and reactivity compared to simpler esters like ethyl acetoacetate.
Research Findings
A diverse array of studies has been conducted to elucidate the biological effects of this compound:
- Antimicrobial Studies : A series of experiments demonstrated that this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Cytotoxicity Assays : In cell viability assays using various cancer cell lines (e.g., HeLa and MCF7), this compound exhibited IC50 values indicating potent cytotoxic effects .
- Mechanistic Studies : Molecular docking studies have indicated favorable binding interactions between this compound and key proteins involved in cancer pathways, suggesting mechanisms through which it may exert its anticancer effects .
Properties
IUPAC Name |
ethyl 2-(oxan-4-yl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-2-14-10(12)9(7-11)8-3-5-13-6-4-8/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVJIVUOIUDPRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C=O)C1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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